molecular formula C13H11NO2S B2377536 9H-fluorene-2-sulfonamide CAS No. 13354-22-8

9H-fluorene-2-sulfonamide

Cat. No.: B2377536
CAS No.: 13354-22-8
M. Wt: 245.3
InChI Key: NUIDLTURDJZFNT-UHFFFAOYSA-N
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Description

9H-Fluorene-2-sulfonamide is an organic compound with the molecular formula C13H11NO2S. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a sulfonamide group attached to the second position of the fluorene ring. This compound is known for its unique structural properties and has found applications in various fields, including synthetic, medicinal, and materials chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9H-fluorene-2-sulfonamide typically involves the sulfonylation of fluorene. One common method is the reaction of fluorene with sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method offers the advantage of shorter reaction times and higher yields. The process involves the same reactants but utilizes microwave irradiation to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: 9H-Fluorene-2-sulfonamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonamide group can direct electrophilic substitution to the ortho and para positions of the fluorene ring.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction of the sulfonamide group can yield amines.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or bromine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Electrophilic Aromatic Substitution: Nitrofluorene or bromofluorene derivatives.

    Oxidation: Fluorene-2-sulfonic acid or fluorene-2-sulfonyl chloride.

    Reduction: Fluorene-2-amine.

Scientific Research Applications

9H-Fluorene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-fluorene-2-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effects. The compound’s rigid structure and conjugated aromatic rings contribute to its binding affinity and specificity .

Comparison with Similar Compounds

    Fluorene: The parent compound of 9H-fluorene-2-sulfonamide, lacking the sulfonamide group.

    9H-Fluorene-2-sulfonic acid: An oxidized derivative of this compound.

    9H-Fluorene-2-amine: A reduced derivative of this compound.

Uniqueness: this compound is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and ability to form hydrogen bonds, making it a valuable intermediate in various synthetic and medicinal applications .

Properties

IUPAC Name

9H-fluorene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIDLTURDJZFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13354-22-8
Record name 9H-fluorene-2-sulfonamide
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